4-Formyl-3-isopropyl-6-benzoyl-sydnone imine
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Overview
Description
4-Formyl-3-isopropyl-6-benzoyl-sydnone imine is a chemical compound with the molecular formula C13H14N2O2 It is known for its unique structure, which includes a sydnone imine core, a formyl group, an isopropyl group, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-3-isopropyl-6-benzoyl-sydnone imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the sydnone imine core: This step involves the cyclization of a suitable precursor to form the sydnone imine ring.
Introduction of the formyl group: The formyl group can be introduced through a formylation reaction using reagents such as formic acid or formyl chloride.
Addition of the isopropyl group: The isopropyl group can be added via alkylation reactions using isopropyl halides.
Attachment of the benzoyl group: The benzoyl group is typically introduced through acylation reactions using benzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-3-isopropyl-6-benzoyl-sydnone imine undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formyl-3-isopropyl-6-benzoyl-sydnone imine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Formyl-3-isopropyl-6-benzoyl-sydnone imine involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The benzoyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting protein function. The sydnone imine core may also interact with various enzymes, modulating their activity.
Comparison with Similar Compounds
4-Formyl-3-isopropyl-6-benzoyl-sydnone imine can be compared with other sydnone imine derivatives, such as:
4-Formyl-3-methyl-6-benzoyl-sydnone imine: Similar structure but with a methyl group instead of an isopropyl group.
4-Formyl-3-isopropyl-6-acetyl-sydnone imine: Similar structure but with an acetyl group instead of a benzoyl group.
4-Formyl-3-isopropyl-6-phenyl-sydnone imine: Similar structure but with a phenyl group instead of a benzoyl group.
Properties
IUPAC Name |
N-(4-formyl-3-propan-2-yloxadiazol-3-ium-5-yl)benzenecarboximidate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9(2)16-11(8-17)13(19-15-16)14-12(18)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHHPPAADWZETL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1=NOC(=C1C=O)N=C(C2=CC=CC=C2)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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